molecular formula C26H44P2 B133191 (S,S)-i-Pr-DUPHOS CAS No. 147253-69-8

(S,S)-i-Pr-DUPHOS

Cat. No.: B133191
CAS No.: 147253-69-8
M. Wt: 418.6 g/mol
InChI Key: RBVGOQHQBUPSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,S)-i-Pr-DUPHOS: is a chiral diphosphine ligand commonly used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-i-Pr-DUPHOS typically involves the reaction of 1,2-dibromobenzene with (2S,5S)-2,5-diisopropylphospholane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine ligands. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (S,S)-i-Pr-DUPHOS undergoes various types of reactions, including:

    Oxidation: The phosphine ligands can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can participate in reduction reactions, often in the presence of transition metal catalysts.

    Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Transition metal catalysts such as palladium or platinum.

    Substitution: Various ligands, depending on the desired product.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted phosphine ligands.

Scientific Research Applications

(S,S)-i-Pr-DUPHOS is widely used in scientific research, particularly in the fields of chemistry and catalysis. Its applications include:

    Asymmetric Catalysis: Used as a chiral ligand in various catalytic reactions to produce enantiomerically pure compounds.

    Organic Synthesis: Facilitates the synthesis of complex organic molecules with high enantioselectivity.

    Pharmaceutical Industry: Employed in the synthesis of chiral drugs and intermediates.

    Material Science: Used in the preparation of chiral materials and polymers.

Mechanism of Action

The mechanism by which (S,S)-i-Pr-DUPHOS exerts its effects involves the coordination of the phosphine ligands to a transition metal center. This coordination creates a chiral environment around the metal, which induces enantioselectivity in the catalytic reaction. The specific molecular targets and pathways depend on the nature of the catalytic reaction and the substrates involved.

Comparison with Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (DPPE): A commonly used diphosphine ligand with similar coordination properties but lacking the chiral centers.

    1,1’-Bis(diphenylphosphino)ferrocene (DPPF): Another diphosphine ligand with a ferrocene backbone, offering different electronic and steric properties.

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral diphosphine ligand with a binaphthyl backbone, widely used in asymmetric catalysis.

Uniqueness: (S,S)-i-Pr-DUPHOS is unique due to its chiral phospholane ligands, which provide high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, where other ligands may not achieve the same level of selectivity.

Properties

IUPAC Name

1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVGOQHQBUPSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147253-69-8
Record name 147253-69-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene and what is its significance in chemistry?

A1: rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene, often referred to as (S,S)-i-PrDuPHOS, is a chiral phosphine ligand. Chiral phosphine ligands play a crucial role in asymmetric catalysis by enabling the preferential formation of one enantiomer over another. This selectivity is vital in various fields like pharmaceuticals, agrochemicals, and materials science, where the specific three-dimensional structure of molecules dictates their properties and biological activity. []

Q2: What is the structural characterization of rel-1,2-Bis((2S,5S)-2,5-diisopropylphospholan-1-yl)benzene?

A2:

  • Molecular Formula: C26H44P2 []
  • Molecular Weight: 418.58 g/mol []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.